molecular formula C8H9NO3 B13057399 Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

Cat. No.: B13057399
M. Wt: 167.16 g/mol
InChI Key: NFZOUDITUCCKQD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(pyridin-4-yl)acetate (CAS 1354940-87-6) is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This ester is characterized by a pyridin-4-yl ring linked to a hydroxyacetate functional group, making it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research . The compound is of significant interest as a synthetic building block, particularly in the development of novel pyridin-4-yl derivatives with potential therapeutic applications, as evidenced by its inclusion in pharmaceutical patents . As a scaffold, it can be used to create more complex molecules for biological testing. Researchers utilize this and similar heterocyclic compounds to synthesize a wide range of derivatives, including those with 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties, which are known to exhibit diverse biological activities such as antimicrobial, anticonvulsant, and anti-HIV properties . The presence of both the hydroxy and ester groups on the same carbon atom provides a reactive handle for further chemical modifications. Handle with care and consult the Safety Data Sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-hydroxy-2-pyridin-4-ylacetate

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-2-4-9-5-3-6/h2-5,7,10H,1H3

InChI Key

NFZOUDITUCCKQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=NC=C1)O

Origin of Product

United States

Chemical Reactivity and Transformation Studies of Methyl 2 Hydroxy 2 Pyridin 4 Yl Acetate

Reactions Involving the Hydroxyl Group

The secondary alcohol functionality in Methyl 2-hydroxy-2-(pyridin-4-yl)acetate is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with suitable alkylating agents.

Esterification: In a typical acid-catalyzed esterification, also known as Fischer esterification, the alcohol reacts with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible and driven to completion by removing water. Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The formation of an ether linkage can be achieved under various conditions. The Williamson ether synthesis, for instance, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of the ester group, which is sensitive to strong bases, milder reaction conditions are preferable.

Reaction TypeReagent/CatalystProduct Type
EsterificationCarboxylic acid, H₂SO₄Ester
EsterificationAcyl chloride, PyridineEster
EtherificationAlkyl halide, NaHEther

The secondary alcohol in this compound can be oxidized to the corresponding ketone, Methyl 2-oxo-2-(pyridin-4-yl)acetate. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions.

A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents are generally preferred to prevent cleavage of the molecule or reaction with the pyridine ring. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a common and effective method for oxidizing secondary alcohols to ketones with high yields and minimal side products. Other suitable reagents include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid are generally avoided as they can lead to degradation of the molecule.

Oxidizing AgentTypical ConditionsProduct
DMSO, Oxalyl Chloride, Et₃N (Swern)-78 °C to rt, CH₂Cl₂Methyl 2-oxo-2-(pyridin-4-yl)acetate
Pyridinium Chlorochromate (PCC)rt, CH₂Cl₂Methyl 2-oxo-2-(pyridin-4-yl)acetate
Dess-Martin Periodinane (DMP)rt, CH₂Cl₂Methyl 2-oxo-2-(pyridin-4-yl)acetate

The hydroxyl group is a poor leaving group and requires activation for nucleophilic substitution to occur. Protonation of the hydroxyl group under acidic conditions facilitates its departure as a water molecule, allowing for substitution by a nucleophile. The benzylic-like position, activated by the electron-withdrawing pyridine ring, makes the carbocation intermediate relatively stable, favoring an Sₙ1-type mechanism.

Alternatively, the Mitsunobu reaction provides a mild method for the stereospecific inversion of the alcohol to a variety of functional groups. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for displacement by a suitable nucleophile.

ReactionReagentsProduct
Sₙ1 SubstitutionHBrMethyl 2-bromo-2-(pyridin-4-yl)acetate
Mitsunobu ReactionPPh₃, DEAD, R-COOHInverted Ester

Reactions Involving the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Ester hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process and is driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of base, such as sodium hydroxide (B78521), is consumed. The reaction proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. Acidic workup is required to obtain the free 2-hydroxy-2-(pyridin-4-yl)acetic acid.

ConditionCatalyst/ReagentProduct
AcidicH₂SO₄, H₂O2-hydroxy-2-(pyridin-4-yl)acetic acid
Basic1. NaOH, H₂O2. H₃O⁺2-hydroxy-2-(pyridin-4-yl)acetic acid

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of a catalyst. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.comgoogle.comwikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process and is typically driven to completion by using a large excess of the desired alcohol.

Base-Catalyzed Transesterification: An alkoxide, typically the conjugate base of the alcohol being used for the exchange, acts as the nucleophile. This reaction is also an equilibrium process.

CatalystReagentProduct
Acid (e.g., H₂SO₄)R'OHR'-2-hydroxy-2-(pyridin-4-yl)acetate
Base (e.g., NaOR')R'OHR'-2-hydroxy-2-(pyridin-4-yl)acetate

Reduction Reactions (e.g., to alcohol derivatives)

The ester functional group in this compound is susceptible to reduction by strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. orgoreview.commasterorganicchemistry.comlibretexts.org In this reaction, the methyl ester would be reduced to a primary alcohol, yielding 1-(pyridin-4-yl)ethane-1,2-diol. The reaction proceeds through an aldehyde intermediate which is subsequently reduced in situ. orgoreview.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.comlibretexts.org

The transformation involves the addition of two hydride equivalents to the ester carbonyl carbon, followed by an acidic or aqueous workup to protonate the resulting alkoxides.

Table 1: Proposed Reduction of this compound

ReactantReagentExpected ProductProduct Name
this compound
      this compound
    
1. LiAlH₄
  • H₂O or H₃O⁺
  • 1-(pyridin-4-yl)ethane-1,2-diol1-(pyridin-4-yl)ethane-1,2-diol

    Transformations of the Pyridine Ring System

    The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards both electrophilic and nucleophilic reagents.

    The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. quora.comquora.com Reactions often require harsh conditions and typically direct the incoming electrophile to the C-3 (meta) position, as attack at the C-2 or C-4 positions results in a destabilized intermediate with a positive charge on the nitrogen atom. quora.com Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration), the pyridine nitrogen is protonated, which further deactivates the ring. rsc.org

    A common strategy to overcome this low reactivity and to direct substitution to the C-4 position is through the formation of the corresponding pyridine N-oxide. bhu.ac.inquimicaorganica.org The N-oxide is more reactive towards EAS because the oxygen atom can donate electron density into the ring via resonance, activating the C-2 and C-4 positions. almerja.comvaia.com After the electrophilic substitution, the N-oxide can be deoxygenated, often with a trivalent phosphorus compound like PCl₃, to restore the pyridine ring. almerja.com

    Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS), particularly at the C-2 and C-4 positions. youtube.comyoutube.com For a standard NAS reaction to occur, a good leaving group, such as a halide, must be present at one of these activated positions. youtube.commyttex.net this compound itself does not possess such a leaving group and therefore cannot undergo direct NAS. However, a halogenated derivative, such as a 2-chloro or 2-bromo analog, would be an excellent substrate for substitution reactions with various nucleophiles. nih.govacs.orgacs.org

    A classic example of NAS on the pyridine ring itself is the Chichibabin reaction, which involves the amination of pyridine at the C-2 position using sodium amide (NaNH₂). bhu.ac.inwikipedia.org This reaction is notable as it proceeds via the displacement of a hydride ion (H⁻), which is typically a very poor leaving group. myttex.netwikipedia.org The reaction is driven forward by the formation of hydrogen gas and the stable sodium salt of the aminopyridine product. myttex.net While typically favoring the C-2 position, if both ortho positions are blocked, amination can occur at the C-4 (gamma) position. thefreedictionary.com

    Table 2: Hypothetical Nucleophilic Aromatic Substitution on a Derivative

    ReactantReagentExpected Product TypeReaction Name
    2-Bromo-4-(1-hydroxy-1-methoxycarbonyl-methyl)pyridine
          2-Bromo-4-(1-hydroxy-1-methoxycarbonyl-methyl)pyridine
        
    Nu⁻ (e.g., RO⁻, R₂N⁻)2-Substituted Pyridine DerivativeNucleophilic Aromatic Substitution (SNAr)
    this compound this compound NaNH₂Methyl 2-(2-aminopyridin-4-yl)-2-hydroxyacetateChichibabin Reaction

    Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. eie.grrsc.orgrsc.org Similar to NAS, these reactions require a starting material bearing a halide (e.g., Br, I) or a pseudohalide (e.g., triflate, OTf) as a leaving group. researchgate.netwikipedia.org Therefore, a halogenated derivative of this compound would be a versatile precursor for introducing a wide range of substituents.

    Prominent examples of such reactions include:

    Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron species (boronic acid or ester) with an organohalide to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds. mdpi.comnih.gov

    Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes, to form a C(sp)-C(sp²) bond. longdom.org

    Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net

    These methods offer a modular approach to synthesizing a diverse library of substituted pyridine derivatives from a common halogenated intermediate.

    Table 3: Potential Metal-Catalyzed Coupling Reactions on a Halogenated Derivative

    Reaction NameCatalyst System (Typical)Coupling PartnerBond Formed
    Suzuki-MiyauraPd(0) complex (e.g., Pd(PPh₃)₄), BaseAryl/Vinyl Boronic Acid (R-B(OH)₂)Aryl-Aryl' or Aryl-Vinyl
    SonogashiraPd(0) complex, Cu(I) salt, BaseTerminal Alkyne (R-C≡CH)Aryl-Alkyne
    HeckPd(0) complex, BaseAlkene (R-CH=CH₂)Aryl-Alkene
    Buchwald-HartwigPd(0) complex, BaseAmine (R₂NH)Aryl-Nitrogen

    Stereoselective Transformations and Chiral Pool Applications

    The carbon atom bearing the hydroxyl and ester groups in this compound is a stereocenter. This chirality is a key feature, making the compound a valuable target for asymmetric synthesis and a potential chiral building block for more complex molecules. acs.orgmdpi.com

    Accessing enantiomerically pure forms of this compound can be achieved through several strategies:

    Asymmetric Synthesis: This involves the stereoselective reduction of the precursor ketoester, methyl 2-oxo-2-(pyridin-4-yl)acetate, using a chiral catalyst or reagent.

    Enzymatic Resolution: Hydrolase enzymes, such as lipases or esterases, can selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester from the resulting carboxylic acid. nih.govnih.govresearchgate.netscielo.br This method, known as kinetic resolution, is a powerful tool in green chemistry for obtaining optically active compounds. digitellinc.com A dynamic kinetic resolution, where the unreacted enantiomer is racemized in situ, can theoretically achieve a 100% yield of the desired product. nih.gov

    Once obtained in an enantiopure form, (R)- or (S)-Methyl 2-hydroxy-2-(pyridin-4-yl)acetate can serve as a versatile chiral building block (chiral pool synthesis) for the construction of complex, biologically active molecules where stereochemistry is crucial.

    Advanced Spectroscopic and Structural Characterization Methodologies

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including "Methyl 2-hydroxy-2-(pyridin-4-yl)acetate" and its derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

    ¹H NMR Analysis: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-8.7 ppm) due to the ring's electron-withdrawing nature. Specifically, the protons ortho to the nitrogen atom (at C2 and C6) are expected at a lower field than the protons meta to the nitrogen (at C3 and C5). The methine proton (CH-OH) would likely appear as a singlet, and its chemical shift would be influenced by the hydroxyl and ester groups. The methyl protons of the ester group (O-CH₃) would resonate as a sharp singlet in the upfield region, typically around δ 3.7 ppm. The hydroxyl proton (-OH) signal is often broad and its position is variable, depending on the solvent and concentration.

    ¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected to have the most downfield chemical shift (around 170-175 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), with the carbon atoms adjacent to the nitrogen showing distinct shifts. The methine carbon attached to the hydroxyl group would resonate in the range of δ 70-80 ppm, while the methyl carbon of the ester would be found in the upfield region (around δ 50-55 ppm). Analysis of related pyridine derivatives supports these expected chemical shift ranges. rsc.orgrsc.orgacs.org

    Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

    Atom ¹H NMR (ppm) ¹³C NMR (ppm) Notes
    Pyridine H-2, H-6~8.5-8.7-Doublet, ortho to Nitrogen
    Pyridine H-3, H-5~7.3-7.5-Doublet, meta to Nitrogen
    Pyridine C-2, C-6-~150-
    Pyridine C-3, C-5-~121-124-
    Pyridine C-4-~145-148Quaternary carbon
    CH(OH)~5.2-5.4~70-75Singlet
    OHVariable-Broad singlet
    OCH₃~3.7-3.8~52-54Singlet
    C=O-~172-175Ester carbonyl

    Note: Predicted values are based on typical chemical shifts for similar functional groups and structures found in literature. rsc.orgrsc.orgresearchgate.net Actual experimental values may vary based on solvent and other conditions.

    Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

    Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of "this compound." Techniques like Electrospray Ionization (ESI) MS would confirm the molecular weight by identifying the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.orgrsc.org

    Under Electron Ionization (EI) MS, the molecule would undergo characteristic fragmentation, providing further structural evidence. The fragmentation pattern is key to confirming the arrangement of atoms. chemguide.co.uk Key expected fragmentation pathways for "this compound" include:

    Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion of [M-31]⁺.

    Loss of the carbomethoxy group (-COOCH₃): Leading to a fragment at [M-59]⁺, which would correspond to the hydroxypyridin-4-yl)methyl cation.

    Cleavage of the C-C bond adjacent to the pyridine ring: This could generate a pyridin-4-yl cation or related fragments. libretexts.orglibretexts.org

    The analysis of fragmentation patterns of related pyridine-containing compounds helps in predicting and interpreting the mass spectrum of the title compound. researchgate.net

    Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound (C₈H₉NO₃, MW: 167.16 g/mol )

    m/z Value Proposed Fragment Formula of Lost Neutral
    168[M+H]⁺-
    150[M-OH]⁺H₂O
    136[M-OCH₃]⁺CH₃O
    108[M-COOCH₃]⁺C₂H₃O₂
    78[C₅H₄N]⁺C₃H₅O₃

    Note: The molecular ion M⁺ at m/z 167 might be observed in EI-MS, though it may be of low intensity. chemguide.co.uk

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

    Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

    IR Spectroscopy: The IR spectrum of "this compound" would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption peak around 1730-1750 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. tandfonline.com The C-O stretching vibrations of the ester and the alcohol would appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the pyridine ring, including C=N and C=C stretching, typically occur in the 1400-1600 cm⁻¹ range. researchgate.netnih.gov Aromatic C-H stretching would be observed above 3000 cm⁻¹.

    Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyridine ring breathing modes are often strong in the Raman spectrum, appearing around 990-1030 cm⁻¹. researchgate.net The symmetric stretching of the aromatic ring would also be clearly visible. While the O-H stretch is typically weak in Raman, the C=O stretch provides a useful band.

    Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

    Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
    Hydroxyl (-OH)O-H stretch3200-3600 (broad)Weak
    Ester (C=O)C=O stretch1730-1750 (strong)1730-1750 (medium)
    Pyridine RingC=C, C=N stretches1400-16001400-1600
    Pyridine RingRing BreathingWeak/Medium990-1030 (strong)
    Ester/AlcoholC-O stretch1000-1300Medium/Weak
    Aromatic C-HC-H stretch3000-31003000-3100

    Note: Frequencies are approximate and can be influenced by intermolecular interactions such as hydrogen bonding. nih.govresearchgate.netmdpi.com

    X-ray Crystallography for Solid-State Molecular Architecture Determination

    Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of "this compound" can be obtained, this technique would provide definitive information on bond lengths, bond angles, and torsional angles. nih.gov

    The crystal structure would reveal the conformation of the molecule, including the orientation of the ester and hydroxyl groups relative to the pyridine ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing. The analysis of crystal structures of similar pyridine derivatives shows that the pyridine ring is planar, and substituent groups adopt specific orientations to minimize steric hindrance and maximize favorable intermolecular contacts. researchgate.netnih.gov

    Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

    "this compound" contains a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as two enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for studying such chiral molecules. wikipedia.org

    CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. harvard.edu Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect (positive or negative) in the CD spectrum, which corresponds to the electronic transitions of the chromophores (in this case, the pyridine ring and the carbonyl group), can be related to the absolute configuration (R or S) of the chiral center. jst.go.jpacs.org This technique is highly sensitive to the stereochemical environment. Therefore, CD spectroscopy can be used to determine the enantiomeric purity and, through comparison with theoretical calculations or empirical rules, to assign the absolute configuration of the enantiomers of "this compound". nih.gov

    Computational and Theoretical Chemistry Investigations of Methyl 2 Hydroxy 2 Pyridin 4 Yl Acetate

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.

    Electronic Structure Elucidation

    The electronic structure of a molecule is fundamental to its reactivity and properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. For Methyl 2-hydroxy-2-(pyridin-4-yl)acetate, the pyridine (B92270) ring, ester group, and hydroxyl group would all influence the distribution and energies of these frontier orbitals.

    Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (Note: This data is illustrative, based on typical values for similar aromatic esters, and represents the type of information generated from DFT calculations.)

    ParameterValue (eV)Description
    HOMO Energy-6.5Energy of the highest occupied molecular orbital.
    LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital.
    HOMO-LUMO Gap5.3Indicator of chemical stability and reactivity.

    Conformational Analysis and Energetic Profiles

    Molecules with rotatable bonds, such as the C-C bond between the pyridine ring and the chiral center in this compound, can exist in multiple conformations. Conformational analysis through quantum chemical calculations involves mapping the potential energy surface of the molecule by systematically rotating specific dihedral angles. This process identifies the most stable conformers (energy minima) and the transition states between them. The resulting energetic profile provides insight into the molecule's flexibility and the relative populations of different conformations at a given temperature.

    Prediction of Spectroscopic Parameters

    DFT and other quantum chemical methods are widely used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.

    Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated with a good degree of accuracy. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as the stretching of the C=O bond in the ester group, the O-H stretch of the hydroxyl group, and various vibrations associated with the pyridine ring.

    Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are typical frequency ranges and illustrative of computational predictions.)

    Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
    Hydroxyl (-OH)O-H Stretch3500-3300
    Carbonyl (C=O)C=O Stretch1750-1730
    Pyridine RingC=N Stretch1600-1550
    Pyridine RingC-H Stretch3100-3000
    Ester (C-O)C-O Stretch1300-1150

    Molecular Dynamics Simulations

    While quantum chemical calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule over time, particularly in the presence of other molecules, such as a solvent.

    Conformational Ensemble Analysis in Different Environments

    A molecule in solution is not static but rather exists as an ensemble of rapidly interconverting conformations. MD simulations can explore the conformational landscape of this compound in different solvent environments. By running simulations for nanoseconds or longer, it is possible to observe how the solvent affects the relative stability of different conformers identified in the gas-phase quantum chemical calculations. This analysis can reveal, for instance, whether a particular conformation is stabilized by specific interactions with the solvent, providing a more realistic understanding of the molecule's structure and dynamics in a condensed phase.

    Computational Elucidation of Reaction Mechanisms and Transition States

    There are no published computational studies that investigate the reaction mechanisms involving this compound, nor are there any reports on the theoretical calculations of its transition states in chemical reactions.

    Applications and Derivatization in Organic Synthesis and Chemical Biology

    Utility as a Chiral Building Block in Asymmetric Synthesis

    The presence of a stereocenter at the α-carbon makes Methyl 2-hydroxy-2-(pyridin-4-yl)acetate a significant target and tool in asymmetric synthesis. Chiral α-hydroxy esters are highly sought-after building blocks, or synthons, for the construction of enantiomerically pure pharmaceuticals and natural products. The controlled synthesis of a single enantiomer of this compound allows for its incorporation into target molecules without the formation of diastereomeric mixtures, which is a critical consideration in drug development.

    The value of this scaffold in stereoselective synthesis is highlighted by the development of methods to access related chiral synthons. For instance, selective and potent neurokinin substance P receptor antagonists have been synthesized using a (3S)-piperidinol synthon derived from L-glutamic acid, demonstrating the power of chiral heterocyclic building blocks. nih.gov The availability of specific enantiomers, such as methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate, underscores that these pyridine-containing α-hydroxy esters can be prepared and utilized in their enantiomerically pure forms. evitachem.com

    Once obtained, the chiral α-hydroxy ester can undergo a variety of stereospecific transformations. The hydroxyl group can be protected and the ester reduced or hydrolyzed, or the hydroxyl group can be used to direct subsequent reactions, allowing for the synthesis of a diverse array of complex chiral molecules.

    Scaffold for the Construction of Complex Organic Molecules and Heterocycles

    The structural framework of this compound serves as a versatile starting point for synthesizing a variety of more complex heterocyclic systems that are staples in medicinal chemistry.

    Pyrimidine (B1678525) Derivatives: The pyrimidine ring is a core component of nucleobases and numerous pharmaceuticals. mdpi.com A common and widely used strategy for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg this compound can be envisioned as a precursor to the required three-carbon unit. Through chemical manipulation, such as oxidation of the hydroxyl group and subsequent modifications, it can be converted into a pyridyl-substituted 1,3-dicarbonyl compound or a related equivalent, which can then be cyclized to form a pyridinyl-pyrimidine. The synthesis of various pyridinyl-pyrimidine derivatives has been explored for applications such as cholinesterase inhibition, highlighting the importance of this combined heterocyclic scaffold. nih.gov

    Quinolone Derivatives: Quinolones are another class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and anticancer effects. mdpi.com Established synthetic routes to quinolones include the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Other modern methods involve tandem reactions, for example between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols to create fused pyrano[3,2-c]quinolones. rsc.org While not a direct precursor in these specific named reactions, the pyridine-containing fragment of this compound can be incorporated into intermediates used for quinolone synthesis, allowing for the creation of novel quinolone analogues bearing a pyridyl substituent.

    Triazole Derivatives: The 1,2,3-triazole ring, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, is a popular linker in medicinal chemistry. scielo.br The α-hydroxy ester moiety is particularly relevant here. Research has demonstrated the synthesis of novel α-hydroxy-1,2,3-triazoles by reacting propargyl alcohols with azides under mild, copper-catalyzed conditions. scielo.br This suggests a clear synthetic pathway where this compound could be modified to introduce either an azide (B81097) or a terminal alkyne functionality, enabling its participation in a CuAAC reaction. This would yield a 1,2,3-triazole derivative that retains the α-hydroxy-α-pyridyl motif, a structural feature that could be crucial for biological activity. Similarly, various methods exist for the synthesis of 1,2,4-triazoles, often starting from precursors like acylhydrazines or nitriles. mdpi.comresearchgate.netscispace.comnih.gov

    Precursor in the Development of Ligands and Catalysts

    The structure of this compound contains two key features for coordination chemistry: the nitrogen atom of the pyridine (B92270) ring (a Lewis base) and the oxygen atom of the hydroxyl group. Together, they can form a stable five-membered chelate ring when coordinating to a metal center. This makes the compound an excellent candidate as a bidentate N,O-ligand.

    If the compound is used in its enantiomerically pure form, it becomes a chiral ligand. Chiral ligands are of paramount importance in asymmetric catalysis, where they can transfer stereochemical information to a metal catalyst, enabling the production of enantiomerically enriched products from achiral starting materials. The pyridyl-alcohol motif is a well-established scaffold in ligands for a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. Derivatives of this compound could therefore be developed into a new class of chiral ligands for asymmetric catalysis.

    Exploration in Structure-Activity Relationship (SAR) Studies of Pyridine-Containing α-Hydroxy Esters

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org Pyridine-containing α-hydroxy esters represent a class of compounds where SAR studies can provide valuable insights for designing more potent and selective therapeutic agents.

    SAR studies on pyridine derivatives have revealed several general principles. The presence and position of functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OMe), and carbonyl (-C=O) can enhance antiproliferative activity, whereas the introduction of bulky groups or halogens may have a detrimental effect. nih.gov For a scaffold like this compound, a systematic SAR study would involve modifying its distinct components to observe the impact on a specific biological target.

    The following table outlines potential modifications and their predicted effects based on general SAR principles:

    Structural ModificationPotential Rationale / Effect on Biological Profile
    Pyridine Ring Substitution Introduction of small, electron-donating groups (e.g., -CH₃) or hydrogen-bonding groups (e.g., -NH₂) could enhance binding affinity. nih.gov
    Ester Modification Varying the alkyl group of the ester (e.g., methyl to ethyl or tert-butyl) would modulate lipophilicity and steric bulk, affecting cell permeability and fit within a binding pocket.
    Hydroxyl Group Derivatization Conversion to an ether (-OR) or acylation (-OCOR) would remove a key hydrogen bond donor, which could either decrease or increase activity depending on the target's binding site requirements.
    Isomeric Variation Changing the pyridine substitution from position 4 to position 2 or 3 would alter the geometry of the molecule and the orientation of the nitrogen lone pair, significantly impacting coordination and hydrogen bonding capabilities.

    These modifications allow researchers to build a detailed map of how each part of the molecule contributes to its interaction with a biological target, guiding the design of optimized analogues.

    A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For pyridine-containing α-hydroxy esters, several key pharmacophoric features can be identified based on their structure and findings from related molecules.

    Pharmacophore modeling of various pyridine-based inhibitors has often identified hydrogen bond acceptors, hydrogen bond donors, and aromatic/hydrophobic regions as critical for activity. rsc.orgnih.govfrontiersin.org

    The key pharmacophoric elements of this compound can be summarized as follows:

    Pharmacophoric FeatureCorresponding Structural ElementPotential Role in Biological Interaction
    Hydrogen Bond Donor Hydroxyl (-OH) groupForms a crucial hydrogen bond with an acceptor group (e.g., carboxylate or carbonyl) in the target's active site. drugdesign.org
    Hydrogen Bond Acceptor Pyridine NitrogenInteracts with a hydrogen bond donor (e.g., -NH or -OH) on the target protein.
    Hydrogen Bond Acceptor Ester Carbonyl (C=O) groupCan act as a secondary hydrogen bond acceptor, enhancing binding affinity.
    Aromatic/Hydrophobic Region Pyridine RingEngages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. nih.gov

    By identifying these essential features, researchers can design new molecules that retain this optimal pharmacophoric pattern while possessing improved properties such as better solubility, metabolic stability, or oral bioavailability. This approach is central to modern, rational drug design.

    Future Directions and Emerging Research Perspectives

    Development of Sustainable and Economically Viable Synthetic Routes for Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

    The future of chemical manufacturing hinges on the development of green and cost-effective synthetic processes. For this compound, research is anticipated to move beyond traditional multi-step syntheses towards more elegant and sustainable solutions.

    Key emerging strategies include:

    Biocatalysis : The use of engineered enzymes or whole-cell systems offers a highly selective and environmentally benign route. Future research could focus on identifying or engineering enzymes (e.g., oxidoreductases) capable of asymmetrically reducing a precursor like methyl 2-oxo-2-(pyridin-4-yl)acetate, providing enantiomerically pure products under mild, aqueous conditions. The biosynthesis of pyridine (B92270) derivatives, such as 6-hydroxy-3-succinoyl-pyridine by engineered biocatalysts, serves as a blueprint for such green strategies. researchgate.net

    Multicomponent Reactions (MCRs) : One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly atom-economical. The development of a novel MCR involving pyridine-4-carboxaldehyde, a cyanide source, and methanol could provide a direct and efficient synthesis. Green MCR approaches, often accelerated by microwave irradiation, have proven successful for synthesizing other complex pyridine derivatives and represent a promising avenue. nih.govacs.org

    Catalytic C-H Functionalization and Carbonylation : Advanced catalytic methods that avoid pre-functionalized starting materials are at the forefront of sustainable synthesis. Future routes could envision the direct catalytic hydroxylation and esterification of methyl 2-(pyridin-4-yl)acetate. Alternatively, palladium-catalyzed carbonylation of related pyridine alcohols offers an efficient way to construct the acetate moiety, reducing the reliance on halogenated intermediates. unive.it A patent for synthesizing α-hydroxy-esters from corresponding α-hydroxy-nitriles also presents a potential pathway. google.com

    Table 1: Comparison of Potential Synthetic Strategies

    Strategy Advantages Potential Challenges
    Biocatalysis High enantioselectivity, mild conditions, environmentally friendly. Enzyme discovery and optimization, substrate scope limitations.
    Multicomponent Reactions High atom economy, reduced waste, operational simplicity. Discovery of suitable reaction conditions, control of selectivity.
    Advanced Catalysis High efficiency, novel bond formations, use of simple precursors. Catalyst cost and sensitivity, optimization of reaction conditions.

    Advanced Computational Design and Predictive Modeling for Novel Derivatives

    Computational chemistry is an indispensable tool for accelerating the discovery of molecules with desired properties. For this compound, in silico methods will guide the design of the next generation of derivatives for specific applications.

    Future research will likely involve:

    Quantum Chemical Calculations : Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectral characteristics of novel derivatives. Such studies can elucidate intermolecular interaction energies, like those in carboxylic acid-pyridine systems, which are crucial for designing materials like co-crystals. researchgate.net Computational analysis of pyridyl methanimine derivatives has already been used to understand how fluorine substitution influences π–π stacking interactions, a strategy directly applicable here. nih.gov

    Pharmacophore Modeling and Virtual Screening : By identifying the key structural features of the parent molecule, computational models can be built to screen large virtual libraries for derivatives with high potential as enzyme inhibitors or receptor ligands. This approach is widely used in the design of new pyridine-based therapeutic agents. cmjpublishers.comresearchgate.netauctoresonline.org

    ADME/Tox Prediction : The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of virtual derivatives can be predicted computationally. This allows researchers to prioritize the synthesis of compounds with favorable drug-like properties, saving significant time and resources. auctoresonline.org

    Exploration of Undiscovered Chemical Reactivity and Catalytic Transformations

    The full chemical potential of this compound remains largely untapped. Future research will focus on leveraging its unique combination of functional groups to uncover new reactions and catalytic applications.

    Promising areas of exploration include:

    Radical Chemistry : The α-hydroxy ester moiety can serve as a precursor to radicals. Inspired by the decarboxylative fragmentation of N-hydroxyphthalimide (NHPI) esters, derivatives of the target molecule could be used to generate pyridyl-stabilized radicals for novel C-C bond-forming reactions. beilstein-journals.org

    Decarbonylative Cross-Coupling : Recent advances have shown that aromatic esters can participate in palladium-catalyzed decarbonylative cross-coupling reactions, acting as arylating agents. jyamaguchi-lab.com This opens the exciting possibility of using derivatives of this compound to install complex pyridyl-containing fragments onto other molecules.

    Catalyst and Ligand Development : The pyridine nitrogen and the adjacent hydroxyl group form a potential bidentate chelation site. This structural motif could be exploited to design new ligands for transition metal catalysis. The established importance of the pyridyl group in ligand design for selective metal ion complexation supports this direction. nih.govrsc.org

    Expanding the Scope of Applications in Chemical Biology and Materials Science

    The structural features of this compound make it an attractive scaffold for creating functional molecules for diverse applications, from probing biological systems to constructing advanced materials.

    Future applications are envisioned in:

    Materials Science : The pyridine ring is a classic building block for Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov Derivatives of this compound could be used as ligands to create novel porous materials with tailored properties for gas storage, separation, or catalysis. The use of other pyridine derivatives in fluorinated polymers and network materials highlights the versatility of this heterocycle in materials science. mdpi.com

    Chemical Biology Probes : The pyridyl moiety is a known metal-chelating group. rsc.org By attaching a fluorophore, derivatives could be developed as selective fluorescent sensors for biologically important metal ions like Zn(II) or Cu(II), similar to existing pyridine-phenolic optical sensors. researchgate.net Furthermore, the scaffold could be elaborated into electrophilic modules designed to covalently target specific biological macromolecules, such as RNA, for therapeutic or diagnostic purposes. acs.org

    Medicinal Chemistry Scaffolds : Pyridine is a privileged structure in drug discovery, found in numerous approved drugs. rsc.org The core of this compound can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities, including antimicrobial, anticancer, or anti-inflammatory effects. nih.govrsc.orgbohrium.comnih.gov

    Table 2: Potential Applications and Enabling Structural Features

    Application Area Key Structural Feature(s) Rationale
    Materials Science (MOFs) Pyridine Nitrogen Acts as a robust coordinating site for metal ions to form extended networks.
    Chemical Biology (Sensors) Pyridine-Hydroxy Chelating Unit Provides a specific binding pocket for metal ions, enabling selective detection.
    Medicinal Chemistry Pyridine Ring, Chiral Center The pyridine is a common pharmacophore; the chiral center allows for stereospecific interactions with biological targets.

    Integration of High-Throughput Screening with Mechanistic Investigations for Expedited Discovery

    To rapidly unlock the potential of this scaffold, high-throughput screening (HTS) of derivative libraries will be essential. HTS allows for the massive parallel testing of compounds against a wide range of biological targets or for desired material properties.

    The future workflow will involve:

    HTS Campaigns : Libraries of derivatives, designed with computational input, will be screened against panels of enzymes (e.g., kinases, proteases), receptors, or in cell-based assays to identify "hits" with interesting biological activity. ufl.edu The successful screening of pyridine derivative libraries against hydrogen sulfide-synthesizing enzymes demonstrates the feasibility of this approach. nih.gov

    Mechanistic Elucidation : Hits identified through HTS will be subjected to detailed mechanistic studies to understand their mode of action. This involves kinetic analysis, identification of binding partners, and structural biology (e.g., X-ray crystallography) to visualize molecular interactions. Mechanistic studies on the oxidation of α-hydroxy esters provide a template for how the reactivity of hits could be investigated. researchgate.net

    Iterative Optimization : The knowledge gained from mechanistic studies will feed back into the computational design phase, allowing for the rational, iterative optimization of hit compounds to improve potency, selectivity, and other pharmacologically relevant properties. This synergistic cycle of screening, mechanistic investigation, and rational design will dramatically expedite the discovery process.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.